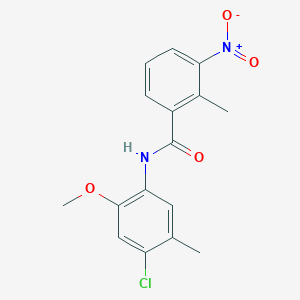![molecular formula C14H17N3O4S B5804049 N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as NDAC, is a synthetic compound that has been studied for its potential applications in scientific research. NDAC belongs to the class of spirotetramates, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood, but it is believed to involve the modulation of GABA receptors and the induction of apoptosis in cancer cells. N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to modulate the activity of various enzymes and signaling pathways involved in cellular metabolism and proliferation.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have various biochemical and physiological effects, including the modulation of GABA receptors, induction of apoptosis in cancer cells, and modulation of the immune response. N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is its potential applications in various scientific research fields, including neurobiology, oncology, and immunology. N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is its potential toxicity, as high doses have been shown to induce liver damage in animal models.
Orientations Futures
There are several future directions for research on N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, including further studies on its mechanism of action, potential applications in immunotherapy, and optimization of its synthesis method. Additionally, more studies are needed to determine the optimal dosage and toxicity of N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in various experimental models. Finally, the potential applications of N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in other scientific research fields, such as pharmacology and biochemistry, should also be explored.
Méthodes De Synthèse
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzaldehyde with 1,4-dioxa-8-azaspiro[4.5]decane-8-thiol, followed by cyclization and oxidation reactions. The resulting product is purified through recrystallization to obtain N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in a high yield.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been studied for its potential applications in various scientific research fields, including neurobiology, oncology, and immunology. In neurobiology, N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to modulate the activity of GABA receptors, which are important for regulating neurotransmission and synaptic plasticity. N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-17(19)12-3-1-2-11(10-12)15-13(22)16-6-4-14(5-7-16)20-8-9-21-14/h1-3,10H,4-9H2,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHSXTJLUPUCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

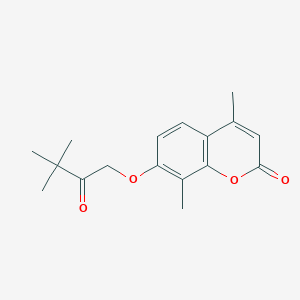
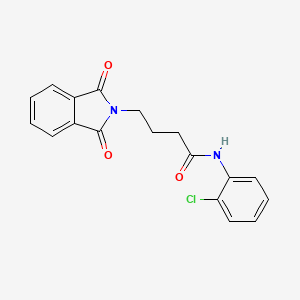
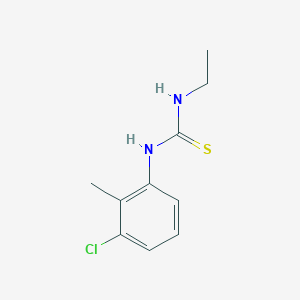


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)

![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)


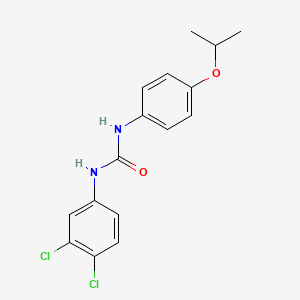
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
